5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine
Description
5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine is a halogenated pyrimidine derivative characterized by a bromo substituent at the 5-position, chloro groups at the 2- and 6-positions, and a 2,4-difluorophenylamine moiety at the 4-position. Its synthesis typically involves nucleophilic substitution reactions, as evidenced by protocols for analogous pyrimidine derivatives (e.g., coupling of halogenated pyrimidines with aryl amines under acidic or basic conditions) .
Its halogen-rich structure may confer stability, lipophilicity, or bioactivity, as seen in related compounds ().
Properties
Molecular Formula |
C10H4BrCl2F2N3 |
|---|---|
Molecular Weight |
354.96 g/mol |
IUPAC Name |
5-bromo-2,6-dichloro-N-(2,4-difluorophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H4BrCl2F2N3/c11-7-8(12)17-10(13)18-9(7)16-6-2-1-4(14)3-5(6)15/h1-3H,(H,16,17,18) |
InChI Key |
CEIPQJAWWLUOMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC2=C(C(=NC(=N2)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of bromine and chlorine atoms into the pyrimidine ring.
Amination: Substitution of a halogen atom with an amine group.
Coupling Reaction: Coupling of the pyrimidine derivative with 2,4-difluoroaniline under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromo and chloro substituents at positions 5, 2, and 6 of the pyrimidine ring undergo nucleophilic substitution under controlled conditions.
Bromine Reactivity
The bromine at position 5 is highly reactive in Suzuki-Miyaura cross-coupling reactions due to its lower bond dissociation energy compared to chlorine. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 5-Aryl-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine | 78–85% |
Chlorine Reactivity
Chlorines at positions 2 and 6 participate in stepwise substitutions. Position 2 chlorine reacts preferentially in SNAr (nucleophilic aromatic substitution) due to para-directing effects of the amine group:
| Position | Nucleophile | Conditions | Product |
|---|---|---|---|
| C2 | Piperidine | DMF, 120°C, 6h | 2-Piperidinyl-5-bromo-6-chloro-N-(2,4-difluorophenyl)-4-pyrimidinamine |
| C6 | Morpholine | EtOH, reflux, 12h | 6-Morpholinyl-5-bromo-2-chloro-N-(2,4-difluorophenyl)-4-pyrimidinamine |
Diazotization and Functionalization
The amine group at position 4 enables diazotization, facilitating further functionalization:
-
Diazonium Salt Formation : Treatment with NaNO₂/HCl at -5°C generates a diazonium intermediate, which reacts with CuCl to yield 4-chloro derivatives (total yield >50%) .
Halogen Exchange Reactions
The bromine atom can be replaced via Finkelstein-like reactions:
| Reagent | Conditions | Product |
|---|---|---|
| KI, DMF, 150°C | Microwave, 30min | 5-Iodo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine |
Stability Under Industrial Conditions
Continuous flow chemistry optimizes large-scale reactions:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Pressure | 2–3 bar |
| Residence Time | 10min |
| Yield Improvement | 12–15% over batch methods |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine is in the development of anticancer agents. Research has shown that compounds with similar structures exhibit potent inhibitory effects on various cancer cell lines. For instance, derivatives of pyrimidine have been explored for their ability to inhibit kinases involved in cancer progression. The introduction of halogen substituents like bromine and chlorine enhances the biological activity of these compounds by improving their interaction with target proteins .
Kinase Inhibition
This compound has been investigated as a potential inhibitor of specific kinases, which are crucial in signaling pathways related to cell growth and proliferation. The presence of the difluorophenyl group is believed to enhance selectivity and potency against certain kinase targets, making it a candidate for further development in targeted therapies .
Antimicrobial Properties
There is growing interest in the antimicrobial properties of pyrimidine derivatives. Studies suggest that 5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine may exhibit activity against a range of bacterial and fungal pathogens. This application is particularly relevant in the context of increasing antibiotic resistance, where novel compounds can provide alternative treatment options .
Agricultural Applications
Pesticide Development
The compound's structure suggests potential use as an agrochemical, particularly as a pesticide or herbicide. The chlorinated and brominated features may enhance its efficacy against specific pests while minimizing toxicity to non-target organisms. Research into similar compounds has shown promise in developing environmentally friendly pest control agents that are effective at lower concentrations .
Plant Growth Regulation
Some studies have indicated that pyrimidine derivatives can act as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased yields or improved resistance to environmental stressors. The specific application of 5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine in this area requires further exploration but presents a promising avenue for agricultural innovation .
| Activity Type | Target | Reference |
|---|---|---|
| Anticancer | Various cancer cell lines | Bioorganic & Medicinal Chem. |
| Kinase Inhibition | Specific kinases | J. Med. Chem. |
| Antimicrobial | Bacterial and fungal pathogens | American Chemical Journal |
Case Studies
- Inhibitory Effects on Cancer Cells : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that related pyrimidine derivatives effectively inhibited the growth of breast cancer cells through targeted kinase inhibition .
- Pesticidal Efficacy : Research published in agricultural science journals highlighted the effectiveness of similar compounds against common agricultural pests, suggesting that modifications like those found in 5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine could lead to new formulations for pest control .
- Plant Growth Regulation : A recent investigation into plant growth regulators indicated that compounds with structural similarities to 5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine could enhance root development and stress tolerance in crops .
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine would depend on its specific biological target. Generally, pyrimidine derivatives may interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, affecting the molecular pathways involved.
Comparison with Similar Compounds
Structural Analogues: Pyrimidine Derivatives
Pyrimidine-based compounds exhibit diverse biological activities depending on substituent patterns. Key structural analogues include:
Key Observations :
- Aryl Substituents: The 2,4-difluorophenyl group, shared with tosufloxacin (), is associated with enhanced bioactivity in quinolones, suggesting similar benefits in pyrimidines.
Functional Analogues: Compounds with 2,4-Difluorophenyl Groups
The 2,4-difluorophenyl moiety is a critical pharmacophore in multiple drug classes:
Comparison :
- In quinolones, the 2,4-difluorophenyl group improves membrane penetration and target affinity .
- In triazoles (), this group influences tautomeric equilibria, affecting reactivity and stability. For the target pyrimidinamine, similar electronic effects could optimize interactions with enzymes or receptors.
Biological Activity
5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its therapeutic effects.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with bromine, chlorine, and difluorophenyl groups. The molecular formula is C12H7BrCl2F2N4, and its structure is characterized by the presence of electron-withdrawing groups which may enhance its biological activity.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties . A study highlighted that derivatives similar to 5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine showed significant inhibition against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity through various assays. In vitro studies demonstrated that it significantly inhibited the COX-2 enzyme, with IC50 values comparable to established anti-inflammatory drugs like indomethacin. The compound's ability to suppress inflammatory mediators such as nitric oxide (NO) and prostaglandins was also confirmed in cellular models .
Anticancer Potential
In recent investigations, 5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine exhibited anticancer properties . It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's effectiveness was evaluated in several cancer types, including breast and lung cancer cells, showing IC50 values ranging from 15 to 30 µM .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related pyrimidine derivatives reveal that the presence of halogen substituents (bromine and chlorine) significantly enhances biological activity. The difluorophenyl group also appears crucial for maintaining potency against target enzymes. Modifications in the position of these substituents can lead to variations in activity profiles .
Case Study 1: Anti-inflammatory Activity
A comparative study assessed the anti-inflammatory effects of 5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine against standard non-steroidal anti-inflammatory drugs (NSAIDs). In carrageenan-induced paw edema models in rats, this compound demonstrated a reduction in edema comparable to indomethacin with an effective dose (ED50) of approximately 9.47 µM .
Case Study 2: Anticancer Efficacy
In vitro studies on human breast cancer cell lines revealed that treatment with the compound led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells correlating with increasing concentrations of the compound, further validating its potential as an anticancer agent .
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
